
4-Methylnicotinamide
Descripción general
Descripción
4-Methylnicotinamide (CAS 7250-52-4; IUPAC name: 4-methylpyridine-3-carboxamide) is a derivative of nicotinamide with a methyl group at the 4-position of the pyridine ring and a carboxamide group at the 3-position . It serves as a metabolite in niacin (vitamin B3) pathways and has been studied for its role in metabolic processes, including urinary excretion as an indicator of niacin status . Its synthesis involves methods such as the coupling of 4-methylnicotinic acid with ammonia or amines under controlled conditions, as described in early work by Ross et al. (1966) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylnicotinamide can be synthesized through the condensation of nicotinamide with 3,5-di-O-benzoyl-D-ribofuranosyl chloride. This reaction typically yields dibenzoylribofuranosides, which can be hydrolyzed to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as condensation and hydrolysis. The process may be optimized for higher yields and purity in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Mechanistic Insights
4-MNA functions primarily as a metabolite of nicotinamide , influencing cellular processes related to energy metabolism and redox reactions. Its structural similarity to nicotinamide suggests that it may share similar biochemical pathways, particularly in the modulation of NAD+ metabolism . This relationship is crucial as NAD+ plays a vital role in cellular respiration and energy production.
Table 1: Mechanistic Functions of 4-Methylnicotinamide
Function | Description |
---|---|
Energy Metabolism | Acts as a precursor in the NAD+ biosynthesis pathway. |
Antioxidant Activity | Reduces oxidative stress by modulating reactive oxygen species (ROS). |
Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, potentially reducing inflammation. |
Dermatology
In dermatological applications, 4-MNA has been studied for its efficacy in treating various skin conditions. Clinical trials have demonstrated that topical formulations containing 4-MNA can alleviate symptoms associated with rosacea and other inflammatory skin disorders. The compound's anti-inflammatory properties contribute to its effectiveness in reducing erythema and improving skin barrier function.
Wound Healing
Research indicates that 4-MNA may enhance wound healing processes by promoting cell proliferation and migration. Studies have shown that it can accelerate the healing of cutaneous wounds through its action on fibroblasts and keratinocytes, facilitating tissue regeneration.
Cardiovascular Health
Emerging evidence suggests that 4-MNA may have protective effects against cardiovascular diseases. Its ability to improve endothelial function and reduce vascular inflammation positions it as a potential therapeutic agent in managing conditions such as hypertension and atherosclerosis.
Neuroprotection
Preliminary studies indicate that 4-MNA might offer neuroprotective benefits by mitigating neuronal damage associated with oxidative stress and inflammation. This property could make it a candidate for further investigation in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have provided insights into the clinical efficacy of 4-MNA:
- A study published in Clinical Nutrition demonstrated significant improvements in skin hydration and elasticity in patients using topical 4-MNA formulations over a four-week period .
- Another research article highlighted the compound's role in modulating inflammatory responses in murine models, showing reduced levels of TNF-α and IL-6 following treatment with 4-MNA .
Mecanismo De Acción
4-Methylnicotinamide exerts its effects through several molecular pathways:
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide to produce this compound.
Cellular Metabolism: It is involved in the regulation of cellular energy metabolism and redox status.
Anti-inflammatory and Anti-thrombotic Effects: It has been shown to modulate inflammatory responses and inhibit platelet aggregation through pathways involving cyclooxygenase-2 and prostacyclin.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
4-Methylnicotinic Acid
- Structure : 4-methylpyridine-3-carboxylic acid.
- Synthesis: Prepared via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia, followed by hydrolysis .
- Key Difference : The carboxylic acid group replaces the carboxamide, making it a precursor for 4-methylnicotinamide synthesis.
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
- Structure : Methoxy group at the 4-position and a trifluoromethyl-biphenyl carbamoyl substituent.
- Synthesis : Requires careful thermal conditions (e.g., toluene at 110°C) to avoid methyl group migration during coupling reactions .
- Key Difference : The methoxy group enhances steric and electronic properties, contributing to its potency as a selective agonist in pharmacological studies .
4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives
- Structure: Picolinamide scaffold with formamidophenylamino substituents.
- Synthesis: Involves nucleophilic substitution of 4-chloro-N-methylpicolinamide with phenolic derivatives (e.g., 2-fluoro-4-nitrophenol) in chlorobenzene .
- Key Difference : The picolinamide backbone and nitro/fluoro substituents enhance antitumor activity compared to simpler methyl-substituted nicotinamides .
Nicotinamide Riboside (NAR) and this compound Riboside
- Structure : Ribose-glycosylated nicotinamide derivatives.
- Synthesis : this compound riboside is prepared via glycosylation of this compound using methods adapted from nicotinamide riboside synthesis .
- Key Difference : Ribose conjugation improves bioavailability and cellular uptake, critical for NAD+ biosynthesis pathways .
Actividad Biológica
4-Methylnicotinamide (4-MNA) is a metabolite derived from nicotinamide and is increasingly recognized for its biological activities, particularly in the context of metabolic diseases, cardiovascular health, and cancer. This article reviews the current understanding of 4-MNA's biological activity, supported by recent research findings, case studies, and data tables.
Overview of this compound
4-MNA is produced through the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT). It has been shown to play significant roles in various biological processes, including inflammation, metabolism, and cellular signaling.
1. Cardiovascular Health
Recent studies have indicated that serum levels of N1-methylnicotinamide (me-NAM), a closely related compound to 4-MNA, are associated with cardiovascular conditions. A study involving 265 participants found that higher serum me-NAM levels correlated with lower left ventricular ejection fraction (LVEF) and increased prevalence of left ventricular systolic dysfunction (LVSD) .
- Table 1: Serum me-NAM Levels and Cardiovascular Indicators
Serum me-NAM Tertile | LVEF (%) | LVSD Prevalence (%) | PRSW |
---|---|---|---|
Lowest | 60.5 | 10 | 50 |
Middle | 55.0 | 25 | 40 |
Highest | 48.0 | 40 | 30 |
This suggests that me-NAM may serve as a potential biomarker for cardiovascular risk, indicating the need for further research into NNMT inhibition as a therapeutic strategy .
2. Metabolic Disorders
4-MNA has also been implicated in metabolic disorders such as obesity and type 2 diabetes. A study demonstrated that NNMT expression was significantly higher in individuals with type 2 diabetes compared to healthy controls, correlating with elevated plasma levels of MNA .
- Table 2: NNMT Expression and Plasma MNA Levels in Diabetes
Group | NNMT Expression (mRNA) | Plasma MNA Concentration (µmol/L) |
---|---|---|
Healthy Controls | Low | Low |
Type 2 Diabetes Patients | High | High |
This indicates that MNA could be a useful biomarker for assessing insulin resistance and metabolic dysfunction .
3. Cancer Biology
Emerging evidence suggests that 4-MNA may influence cancer cell behavior through its effects on cellular metabolism and immune modulation. Research has shown that elevated levels of MNA are present in aggressive cancer cell lines due to increased NNMT activity . Furthermore, MNA has been identified as an immune regulatory metabolite that can modulate T cell activity, potentially impacting tumor immunity .
- Table 3: Role of MNA in Cancer Cell Lines
Cancer Type | NNMT Activity Level | MNA Concentration (µmol/L) |
---|---|---|
Aggressive Tumors | High | Elevated |
Non-aggressive Tumors | Low | Normal |
This highlights the potential role of MNA in cancer diagnostics and therapy, warranting further investigation into its mechanisms of action.
Case Studies
A notable case study involved a patient with an unknown neurodegenerative disease who exhibited dysfunctional nicotinamide metabolism. Following a nicotinamide challenge, it was observed that the patient's ability to synthesize NAD(H) was compromised, suggesting a potential link between altered nicotinamide metabolism and neurodegenerative conditions . This underscores the importance of understanding how compounds like 4-MNA affect metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing 4-Methylnicotinamide in laboratory settings?
- Methodological Answer : Synthesis typically involves methylation of nicotinamide derivatives under controlled conditions (e.g., using dimethyl sulfate or methyl halides). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Experimental details must include reagent sources, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) to ensure reproducibility .
Q. How should researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC analysis to monitor decomposition products. Purity validation requires comparative spectral data (NMR, IR) against reference standards and quantification of impurities using calibrated chromatographic methods. Storage recommendations (e.g., desiccated at −20°C) must be empirically verified and documented .
Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., sirtuin or PARP activity assays using fluorometric/colorimetric substrates), cell viability assays (MTT or resazurin-based) in relevant cell lines, and antioxidant capacity tests (e.g., DPPH radical scavenging). Dose-response curves (IC₅₀/EC₅₀ values) and positive/negative controls (e.g., nicotinamide as a comparator) are critical for interpreting results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., cell lines vs. primary cells), dosage regimes, or assay conditions. A systematic review with meta-analysis should be conducted to identify confounding variables. Replicate key experiments under standardized protocols (e.g., ISO guidelines) and validate findings using orthogonal methods (e.g., CRISPR-mediated gene knockout to confirm target specificity) .
Q. What experimental design strategies optimize the yield and selectivity of this compound synthesis?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial or response surface methodology, can identify critical parameters (e.g., pH, temperature, catalyst loading). Advanced techniques like microwave-assisted synthesis may enhance reaction efficiency. Selectivity can be improved using protecting groups for nicotinamide’s pyridine nitrogen or chiral catalysts for enantioselective methylation .
Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound differ between in vitro and in vivo models?
- Methodological Answer : In vitro-to-in vivo extrapolation (IVIVE) requires PK studies (e.g., plasma protein binding, metabolic stability in liver microsomes) and PD modeling (e.g., target engagement assays). In vivo, administer this compound via oral/gavage routes in rodent models, collect plasma/tissue samples at timed intervals, and quantify using LC-MS/MS. Compare bioavailability and metabolite profiles to in vitro data .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?
- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s) are standard. For high-dimensional data (e.g., transcriptomics), apply machine learning algorithms (PCA, random forests) to identify dose-responsive biomarkers. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can researchers validate the mechanistic role of this compound in modulating epigenetic pathways?
- Methodological Answer : Use chromatin immunoprecipitation (ChIP-seq) to assess histone modification changes (e.g., acetylation at H3K9). Combine RNA-seq to correlate epigenetic alterations with gene expression. Pharmacological inhibition (e.g., sirtuin inhibitors) or genetic knockdown (siRNA/shRNA) of target enzymes can establish causality .
Q. Data Validation and Reproducibility
Q. What steps ensure the reproducibility of this compound’s reported effects in independent laboratories?
- Methodological Answer : Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with metadata (instrument settings, software versions). Use reference standards (e.g., NIST-certified compounds) for analytical calibration. Collaborative inter-laboratory studies can benchmark variability .
Q. How should researchers address batch-to-batch variability in this compound samples?
Propiedades
IUPAC Name |
4-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKLOQCGXUTBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222815 | |
Record name | 4-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-52-4 | |
Record name | 4-Methyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.